Pentyl 4-[(4-nitrobenzoyl)amino]benzoate
Description
Pentyl 4-[(4-nitrobenzoyl)amino]benzoate is an aromatic ester derivative featuring a nitro-substituted benzoyl group linked via an amide bond to a benzoate core, with a pentyl ester chain. This compound belongs to a class of molecules often explored for their structural versatility in materials science and pharmaceutical intermediates.
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
pentyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-2-3-4-13-26-19(23)15-5-9-16(10-6-15)20-18(22)14-7-11-17(12-8-14)21(24)25/h5-12H,2-4,13H2,1H3,(H,20,22) |
InChI Key |
JPFDKKBERJMQEU-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the following steps:
Nitration of Benzoyl Chloride: The starting material, benzoyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrobenzoyl chloride.
Esterification: Finally, the 4-(4-nitrobenzoylamino)benzoic acid is esterified with pentanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-[(4-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or alcohols, base such as sodium hydroxide, solvent such as dichloromethane.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-(4-Aminobenzoylamino)-benzoic acid pentyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Nitrobenzoylamino)benzoic acid and pentanol.
Scientific Research Applications
Pentyl 4-[(4-nitrobenzoyl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
K-RJ-9: 5,5,5-Triphenylpentyl 4-((4-(Bis(5,5,5-Triphenylpentyl)Amino)Phenyl)Diazenyl)Benzoate
- Structure : Incorporates a diazenyl (-N=N-) linker and bulky triphenylpentyl groups on both the ester and amine substituents.
- Physical Properties : Glass transition temperature (T₉) = 66°C, indicative of a stable molecular glassy film. Weak van der Waals interactions dominate its solid-state structure .
- Applications : Used in optical materials due to reversible surface holography (RSE) effects, particularly in reflection mode readouts .
- Comparison : The bulky substituents in K-RJ-9 reduce crystallinity compared to the simpler pentyl ester in the target compound. The diazenyl group introduces photoresponsive behavior absent in the nitro-substituted analog.
Methyl 2,4-Dihydroxy-5-(4-Nitrobenzamido)Benzoate
- Structure : Features hydroxyl groups at positions 2 and 4 of the benzoate ring, a nitrobenzamido group, and a methyl ester.
- Synthesis: Derived from 4-((4-nitrobenzoyl)amino)benzoic acid, highlighting the role of esterification in modulating solubility .
- Comparison : The additional hydroxyl groups increase polarity, making this compound more hydrophilic than the pentyl ester variant. This structural difference may limit its utility in hydrophobic matrices but enhance bioavailability in aqueous systems.
Ethyl 4-[(4-Fluorobenzoyl)Amino]Benzoate
- Structure : Substitutes the nitro group with fluorine (-F) and uses an ethyl ester.
- Properties : Fluorine’s electronegativity provides moderate electron withdrawal, contrasting with the nitro group’s stronger effects. The shorter ethyl ester reduces lipophilicity compared to pentyl .
- Applications : Likely used in pharmaceutical intermediates where controlled reactivity and solubility are prioritized over nitro-group-driven charge transfer.
4-((5-(2-(tert-Butoxy)-2-Oxoethoxy)Pentyl)Amino)Benzoate Intermediate
- Structure: Contains a tert-butoxy-protected aliphatic chain and a pentylamino linkage.
- Synthesis : Prepared via reductive amination followed by esterification, showcasing methods applicable to the target compound’s synthesis .
Comparative Data Table
Key Research Findings
- Electronic Effects : The nitro group in the target compound enhances charge-transfer interactions compared to fluorine or hydroxyl substituents, impacting photostability and reactivity .
- Ester Chain Impact : Longer alkyl chains (e.g., pentyl vs. ethyl) improve lipid solubility, critical for drug delivery systems but may reduce crystallinity .
- Synthetic Flexibility : Reductive amination and esterification (as in ) are viable routes for synthesizing such compounds, though nitro-group introduction may require nitration or coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
